Methyl 3-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate
Description
Properties
Molecular Formula |
C13H13N3O2 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
methyl 3-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate |
InChI |
InChI=1S/C13H13N3O2/c1-18-13(17)10-7-8-11-14-15-12(16(10)11)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |
InChI Key |
AMTYBEMFFVEGHG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2=NN=C(N12)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted hydrazine and an α,β-unsaturated ester, the reaction proceeds through cyclization and subsequent functional group modifications to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput. Reaction conditions such as temperature, solvent choice, and catalyst selection are meticulously controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester moiety undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for further functionalization or salt formation:
Conditions :
Nucleophilic Substitution at the Triazole Ring
The triazole ring exhibits reactivity at nitrogen atoms, enabling substitution reactions. For example, halogenation or alkylation can occur at the N-1 or N-4 positions of the triazole moiety :
Example :
Cross-Coupling Reactions
The phenyl group at position 3 participates in Suzuki-Miyaura coupling reactions, enabling the introduction of diverse aryl or heteroaryl substituents. This reaction is catalyzed by palladium complexes under inert conditions :
Conditions :
Functionalization via Condensation Reactions
The ester group can react with amines to form amides, a key step in derivatization for biological activity studies :
Example :
Fluorination at the Pyrrole Moiety
Electrophilic fluorination at the 7-position of the dihydro-pyrrole ring enhances binding affinity in kinase inhibitors. This reaction proceeds via a cis–trans isomerization pathway :
Conditions :
Reduction of the Dihydro-Pyrrole Ring
The saturated dihydro-pyrrole ring can undergo further reduction or oxidation, though this is less common due to steric hindrance from the fused triazole .
Mechanistic Insights
-
Ester Reactivity : The electron-withdrawing triazole ring increases the electrophilicity of the ester carbonyl, facilitating nucleophilic attack during hydrolysis or aminolysis .
-
Phenyl Group Orientation : The 3-phenyl substituent adopts a conformation that minimizes steric clash with the triazole ring, influencing regioselectivity in cross-coupling reactions .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolo[2,1-c][1,2,4]triazoles exhibit anticancer properties. For instance, compounds similar to methyl 3-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate have been shown to inhibit the receptor-interacting protein kinase 1 (RIPK1), which plays a critical role in necroptosis—a form of programmed cell death associated with inflammation and cancer progression. These inhibitors can potentially mitigate necroptosis-related diseases and enhance therapeutic outcomes in cancer treatment .
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects. It is believed to modulate pathways involved in neuroinflammation and oxidative stress. This modulation can be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by preventing neuronal cell death .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may affect the tryptophan-kynurenine metabolic pathway, which is crucial for understanding various psychiatric disorders and immune responses .
Polymer Synthesis
The unique structure of this compound allows it to serve as a building block for synthesizing functional polymers. These polymers can have applications in drug delivery systems and smart materials that respond to environmental stimuli .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which Methyl 3-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound’s analogs differ primarily in substituent type, position, and functional groups. Key examples include:
Key Observations :
- Electron-withdrawing groups (e.g., bromine in 3-(4-bromophenyl) analogs) enhance electrophilicity, enabling participation in Suzuki-Miyaura couplings .
- Carboxylic acid derivatives (e.g., 884504-87-4) exhibit higher polarity and solubility in aqueous media compared to ester analogs, impacting bioavailability .
- Perfluorophenyl-substituted triazolium salts demonstrate superior catalytic activity in benzoin condensations compared to non-fluorinated analogs, attributed to enhanced Lewis acidity .
Biological Activity
Methyl 3-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C13H13N3O2
- Molecular Weight : 243.26 g/mol
- CAS Number : 116340-27-3
The compound features a unique pyrrolo-triazole structure with a phenyl group and a carboxylate functional group that enhances its solubility and reactivity. The presence of nitrogen atoms allows for various interactions in biological systems, making it a candidate for targeting specific proteins involved in cell signaling pathways.
Research indicates that this compound may interact with receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis—a form of programmed cell death associated with inflammatory diseases and neurodegeneration. Compounds similar to this triazole derivative have shown promising anti-necroptotic activity and the ability to inhibit RIPK1 enzymatic activity.
1. Anticancer Activity
Several studies have highlighted the anticancer potential of pyrrolo-triazole derivatives. For instance:
| Compound | Activity | Reference |
|---|---|---|
| Compound 26 | Potent anti-necroptotic activity; inhibits RIPK1 | |
| Methyl derivatives | Antitumor activity against various cancer cell lines |
The ability to inhibit RIPK1 suggests that these compounds could be developed as therapeutic agents for conditions where necroptosis contributes to disease pathology.
2. Anti-inflammatory Properties
The anti-inflammatory properties of Methyl 3-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole derivatives have been explored in various models. The inhibition of RIPK1 is particularly relevant in inflammatory diseases where necroptosis is implicated.
Study on Necroptosis Inhibition
A study investigating a series of pyrrolo-triazole derivatives demonstrated that compound 26 exhibited significant anti-necroptotic effects in both human and murine cell models. The compound showed an impressive recovery rate in cellular assays (86.6% recovery at 1 μM) and was identified as a promising lead for necroptosis inhibitor development due to its ability to bind effectively to the allosteric pocket of RIPK1 .
Synthesis and Biological Evaluation
Another study synthesized various derivatives of pyrrolo-triazoles and evaluated their biological activities. The synthesized compounds displayed varying degrees of cytotoxicity against leukemia cell lines, indicating their potential as anticancer agents .
Q & A
Basic: What synthetic methodologies are recommended for Methyl 3-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate?
The synthesis typically involves cyclocondensation of precursors such as ethyl acetoacetate, phenylhydrazine, and other heterocyclic building blocks. Key steps include:
- Step 1 : Formation of the triazole-pyrrolo core via cyclization under reflux conditions (e.g., using ethanol or DMF as a solvent).
- Step 2 : Esterification or carboxylation at the 5-position using methyl chloroformate or similar reagents.
- Step 3 : Purification via recrystallization or column chromatography.
For structural analogs, optimization of reaction time (12–24 hours) and temperature (80–100°C) is critical to achieve yields >60% .
Basic: What analytical techniques are essential for confirming the structure of this compound?
Modern physicochemical methods are required:
- NMR Spectroscopy : H and C NMR to confirm proton environments and carbon frameworks.
- IR Spectroscopy : Identification of functional groups (e.g., ester C=O stretch at ~1700 cm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- X-ray Diffraction (if crystalline) : For unambiguous confirmation of stereochemistry and bond angles .
Basic: Which physicochemical properties should be prioritized during characterization?
Key parameters include:
| Property | Method/Tool | Typical Value Range |
|---|---|---|
| Lipophilicity (LogP) | SwissADME | 2.5–3.5 |
| Aqueous Solubility | HPLC/Shake-flask | <10 µM (low) |
| Melting Point | DSC/TGA | 180–220°C |
| Compare results with reference drugs (e.g., celecoxib) to assess drug-likeness . |
Advanced: How can researchers optimize reaction parameters to improve synthetic yield?
Systematic optimization involves:
- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. protic (ethanol) solvents for solubility and reactivity.
- Catalyst Selection : Evaluate Lewis acids (e.g., ZnCl) or organocatalysts for regioselectivity.
- Temperature Gradients : Use microwave-assisted synthesis for rapid heating/cooling cycles.
- In Silico Guidance : Apply quantum chemical calculations (e.g., DFT) to predict transition states and reaction pathways, reducing trial-and-error experimentation .
Advanced: What in silico tools are effective for predicting ADME properties of this compound?
- SwissADME : Predicts LogP, bioavailability, and blood-brain barrier permeability.
- pkCSM : Estimates toxicity profiles (e.g., hERG inhibition).
- Molecular Dynamics (MD) : Simulates membrane permeability using lipid bilayer models.
For analogs, prioritize compounds with LogP <5 and topological polar surface area (TPSA) <140 Ų to enhance oral bioavailability .
Advanced: How should researchers address contradictions in reported solubility or activity data?
- Experimental Replication : Validate under standardized conditions (pH, temperature).
- Computational Validation : Use COSMO-RS to model solubility in different solvents.
- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., pyrazole-triazole hybrids) to identify trends .
Advanced: What strategies are recommended for designing derivatives with enhanced pharmacological activity?
- Scaffold Modification : Introduce electron-withdrawing groups (e.g., -CF) at the phenyl ring to modulate binding affinity.
- Bioisosteric Replacement : Substitute the methyl ester with a carboxylic acid to improve solubility.
- Fragment-Based Design : Use X-ray crystallography or docking studies (AutoDock Vina) to identify key interactions with target proteins .
Advanced: What safety protocols are critical during large-scale synthesis?
- Hazard Assessment : Review SDS for precursors (e.g., methyl chloroformate: corrosive, toxic).
- Engineering Controls : Use fume hoods for volatile reagents and inert atmospheres (N) for air-sensitive steps.
- Waste Management : Neutralize acidic/byproduct streams before disposal.
Adhere to guidelines in institutional Chemical Hygiene Plans, including mandatory safety training and 100% compliance on safety exams .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
